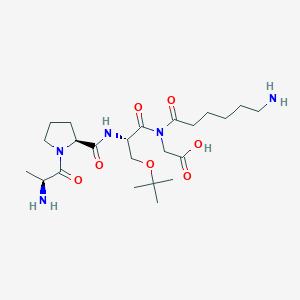
C12H16BrN5O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C12H16BrN5O 3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline [_{{{CITATION{{{_1{3-bromo-5-1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl ... It is a brominated aromatic compound that contains a tetrazole ring and an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline typically involves the following steps:
Bromination: : The starting material, aniline, is brominated to introduce the bromine atom.
Formation of Tetrazole Ring: : The brominated aniline undergoes a reaction to form the tetrazole ring.
Alkylation: : The tetrazole ring is then alkylated with 2-methoxy-2-methylpropyl to introduce the desired substituent.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: : Substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical products.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, while in anticancer applications, it may interfere with cell proliferation pathways.
類似化合物との比較
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: is unique due to its specific structural features, such as the presence of the bromine atom and the tetrazole ring. Similar compounds include:
4-bromo-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-propyl-1H-pyrrole-2-carboxamide
({5-bromo-2-[(1-methyl-1H-1,2,4-triazol-3-yl)oxy]pyridin-3-yl}methyl)(propan-2-yl)amine
These compounds share similarities in their bromine content and heterocyclic structures but differ in their substituents and functional groups, leading to different chemical and biological properties.
特性
分子式 |
C12H16BrN5O |
|---|---|
分子量 |
326.19 g/mol |
IUPAC名 |
2-[[5-bromo-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H16BrN5O/c1-7-6-8(2)18(17-7)12-15-9(3)10(13)11(16-12)14-4-5-19/h6,19H,4-5H2,1-3H3,(H,14,15,16) |
InChIキー |
ZYVIEBIZOPEPSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)NCCO)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)

![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)






![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)

![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
